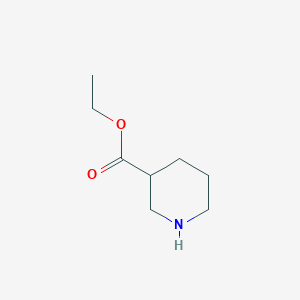
Ethyl piperidine-3-carboxylate
概要
説明
Ethyl piperidine-3-carboxylate (CAS: 5006-62-2), also known as 3-Piperidinecarboxylic acid, ethyl ester, is a colorless liquid . It is used as a reactant for the synthesis of DPP-4 inhibitors, JAK2 inhibitors, serotonin and noradrenaline reuptake inhibitors, and anti-thrombotic nicecotamides .
Molecular Structure Analysis
The molecular formula of Ethyl piperidine-3-carboxylate is C8H15NO2 . The InChI representation is InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 . The Canonical SMILES representation is CCOC(=O)C1CCCNC1 .Chemical Reactions Analysis
The gas-phase elimination kinetics of Ethyl piperidine-3-carboxylate were determined in a static reaction system over the temperature range of 369–450.3°C and pressure range of 29–103.5 Torr . The first step of decomposition of these esters is the formation of the corresponding carboxylic acids and ethylene through a concerted six-membered cyclic transition state type of mechanism .Physical And Chemical Properties Analysis
Ethyl piperidine-3-carboxylate is a colorless liquid . Its molecular weight is 157.21 g/mol .科学的研究の応用
Neurodegenerative Disease Research
Ethyl nipecotate has been studied for its potential against neurodegenerative disorders like Alzheimer’s Disease (AD). As a GABA reuptake inhibitor, it’s used in research for diseases involving GABAergic neurotransmission dysfunction. Amidation with carboxylic acids bearing antioxidant and/or anti-inflammatory properties has shown that derivatives of Ethyl nipecotate could act as multi-targeting agents directed against AD, with significant antioxidant potency and inhibitory activity against acetylcholinesterase .
Synthesis of Anticonvulsants
Ethyl nipecotate derivatives have been synthesized and evaluated for anticonvulsant activity. These compounds have shown considerable in vitro permeability across the blood-brain barrier and have been screened for in vivo anticonvulsant activity, indicating their potential as novel antiepileptic drugs .
Cyclization Mechanisms in Organic Synthesis
Research into the cyclization mechanisms of Ethyl nipecotate with other compounds, such as salicylaldehyde, has led to insights into the synthesis of coumarin-3-carboxylate ester. This understanding aids in the development of efficient and green procedures for the synthesis of coumarin derivatives .
Pharmaceutical Reactant
Ethyl nipecotate serves as a reactant for the synthesis of various pharmaceutical agents, including:
Enzyme Inhibition Studies
The compound is used in the synthesis of inhibitors for enzymes like DPP-4, JAK2, and human tryptase. These inhibitors have applications in treating conditions such as diabetes, immune disorders, and thrombosis .
Neurotransmission Research
Ethyl nipecotate is involved in the synthesis of GABA uptake inhibitors, which are important for studying neurotransmission and could lead to the development of treatments for anxiety and sleep disorders .
Chemical Functionalization
It’s also used in oxidative C-arylation of free (NH)-heterocycles via direct (sp3) C-H bond functionalization. This application is significant in the field of medicinal chemistry for the modification of heterocyclic compounds .
将来の方向性
Piperidines, including Ethyl piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
Ethyl nipecotate primarily targets the GABAergic neurotransmission system . It acts as a GABA reuptake inhibitor , which means it prevents the reabsorption of GABA, a neurotransmitter, back into the nerve cells in the brain . This results in an increase in the availability of GABA in the brain, which can have various effects on neurological function and behavior .
Mode of Action
By inhibiting the reuptake of GABA, Ethyl nipecotate increases the concentration of this neurotransmitter in the synaptic cleft . This leads to enhanced GABAergic neurotransmission, which can result in increased inhibition of neuronal firing . This mechanism is often leveraged in the treatment of conditions that involve GABAergic neurotransmission dysfunction .
Biochemical Pathways
The enhanced GABAergic neurotransmission resulting from the action of Ethyl nipecotate can affect various biochemical pathways. For instance, it can lead to the inhibition of the firing of certain neurons, which can have downstream effects on various neurological processes . The specific pathways affected can vary depending on the context and the individual’s unique biochemistry .
Result of Action
The increased GABAergic neurotransmission resulting from the action of Ethyl nipecotate can have various effects at the molecular and cellular levels. For instance, it can lead to changes in neuronal firing patterns, which can in turn affect various neurological processes . The specific effects can vary depending on the context and the individual’s unique biochemistry .
Action Environment
The action, efficacy, and stability of Ethyl nipecotate can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . .
特性
IUPAC Name |
ethyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl piperidine-3-carboxylate | |
CAS RN |
5006-62-2, 71962-74-8 | |
| Record name | Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperidine-3-carboxylate (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5006-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

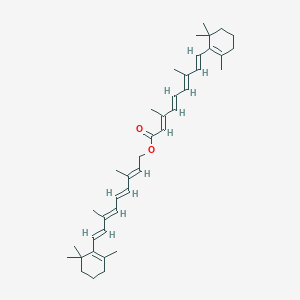
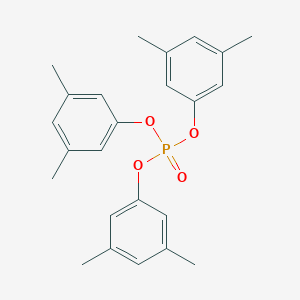
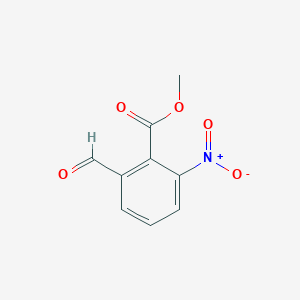
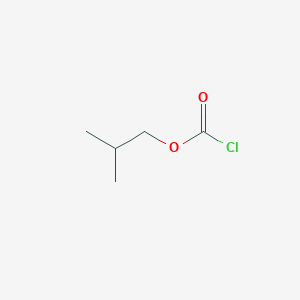
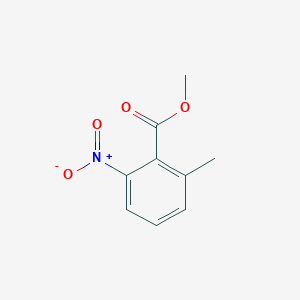
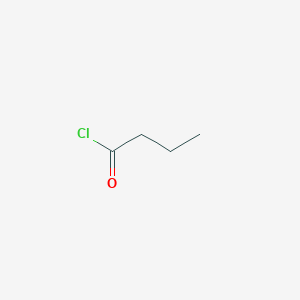
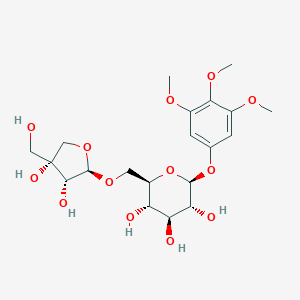


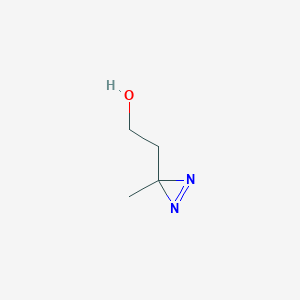
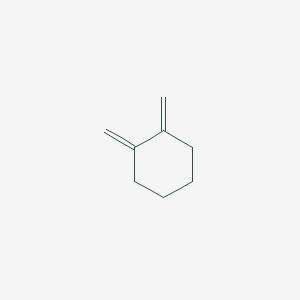
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

